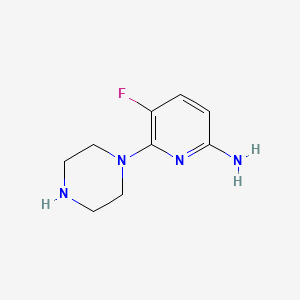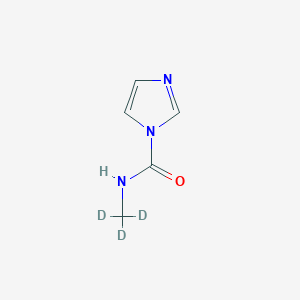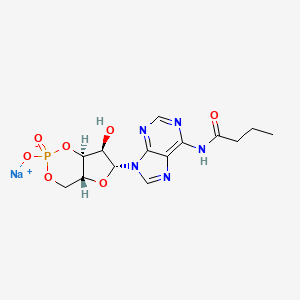
7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of methoxy, methyl, and trifluoromethyl groups in this compound enhances its chemical properties, making it a valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxy-5-(trifluoromethyl)aniline with methyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of trifluoromethyl and methoxy groups enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-3-methyl-1H-indazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-Trifluoromethyl-1H-indazole: Lacks the methoxy and methyl groups, affecting its biological activity.
3-Methyl-1H-indazole: Lacks both methoxy and trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness
7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole is unique due to the combination of methoxy, methyl, and trifluoromethyl groups. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H9F3N2O |
|---|---|
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
7-methoxy-3-methyl-6-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C10H9F3N2O/c1-5-6-3-4-7(10(11,12)13)9(16-2)8(6)15-14-5/h3-4H,1-2H3,(H,14,15) |
Clé InChI |
GXKHVYYBFSEFIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=C(C2=NN1)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



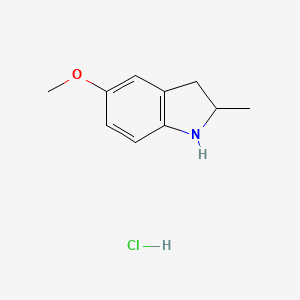
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
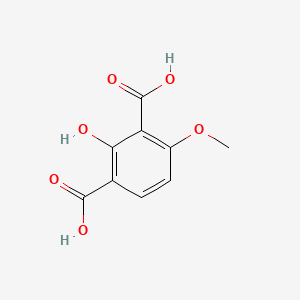
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)

![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)


